molecular formula C9H10F3N5S B2561753 4-Ethyl-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol CAS No. 1001559-40-5

4-Ethyl-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2561753
CAS No.: 1001559-40-5
M. Wt: 277.27
InChI Key: MGFYKIVPYULEDU-UHFFFAOYSA-N
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Description

4-Ethyl-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that integrates multiple functional groups, including ethyl, methyl, and trifluoromethyl components. It is part of the 1,2,4-triazole family, known for their broad range of applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol typically involves several steps:

  • Formation of Pyrazole Ring: : Starting with appropriate ketones and hydrazines under acidic or basic conditions.

  • Introduction of Trifluoromethyl Group: : Utilizing reagents like trifluoromethyl iodide.

  • Construction of Triazole Ring: : Through cyclization reactions involving hydrazides and appropriate nitriles.

  • Thio Functionalization: : Often involves the use of thiourea under appropriate conditions.

Industrial Production Methods

For large-scale production, efficiency and yield optimization are critical. Catalytic processes and flow chemistry techniques are frequently employed to enhance reaction rates and product yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidative reactions, particularly at the sulfur site.

  • Reduction: : Reduction reactions may target the nitrogen-containing triazole ring.

  • Substitution: : Halogenation and alkylation reactions are common, especially at the pyrazole ring.

Common Reagents and Conditions

  • Oxidation Reagents: : KMnO4, H2O2

  • Reduction Reagents: : LiAlH4, NaBH4

  • Substitution Conditions: : Halogenating agents like NBS, alkyl halides under basic or acidic conditions

Major Products

The nature of the products depends on the specific reactions:

  • Oxidation: : Sulfoxides or sulfones

  • Reduction: : Amino derivatives

  • Substitution: : Halo or alkyl substituted derivatives

Scientific Research Applications

Chemistry

The compound's diverse functional groups make it a useful intermediate in organic synthesis, particularly in constructing more complex molecules.

Biology

In biological research, this compound serves as a potential inhibitor for enzymes involved in various metabolic pathways due to its heterocyclic structure.

Medicine

Preliminary studies suggest potential anti-inflammatory and anti-cancer properties, making it a subject of interest in pharmacological research.

Industry

The compound is useful in the development of materials with specific properties, such as corrosion inhibitors and agrochemicals.

Mechanism of Action

The compound typically exerts its effects through interactions with biological macromolecules. Its heterocyclic structure enables binding to specific enzymes, influencing metabolic pathways. The molecular targets often include:

  • Enzymatic Active Sites: : Triazole and pyrazole rings can mimic natural substrates or inhibitors.

  • Pathways: : Interferes with pathways like signal transduction or DNA replication in pathogenic organisms.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethyl-5-phenyl-1H-1,2,4-triazole-3-thiol

  • 5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol

Unique Properties

  • 4-Ethyl-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol: features a trifluoromethyl group, enhancing its lipophilicity and potential bioavailability. This sets it apart in its interactions with biological membranes and enzymes, possibly leading to unique pharmacokinetics and dynamics compared to other triazole derivatives.

There you go! An in-depth dive into a complex and intriguing compound. What's next on your plate?

Properties

IUPAC Name

4-ethyl-3-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N5S/c1-3-17-7(13-14-8(17)18)5-4-6(9(10,11)12)15-16(5)2/h4H,3H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFYKIVPYULEDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=CC(=NN2C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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